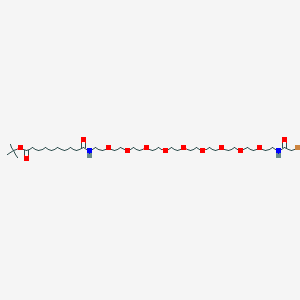
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system. It is primarily used in research settings to develop targeted therapy drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with bromoacetamide and ethylcarbamoyl groups. The final step involves the attachment of the Boc-protected C12 chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .
化学反応の分析
Types of Reactions: Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The Boc-protecting group can be removed under acidic conditions.
Coupling Reactions: The compound can form covalent bonds with other molecules through amide or ester linkages
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids: For Boc deprotection, typically trifluoroacetic acid.
Coupling Agents: Such as carbodiimides for forming amide bonds
Major Products:
Deprotected Amine: Formed after Boc removal.
Substituted Derivatives: Formed through nucleophilic substitution
科学的研究の応用
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, offering a novel approach to drug development. Applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in studies to understand protein degradation pathways.
Medicine: Potential use in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of research reagents and tools
作用機序
The mechanism of action of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
- Bromoacetamido-PEG4-ethylcarbamoyl-C12-Boc
- Bromoacetamido-PEG6-ethylcarbamoyl-C12-Boc
- Bromoacetamido-PEG12-ethylcarbamoyl-C12-Boc
Uniqueness: Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is unique due to its specific PEG chain length, which can influence the solubility, stability, and overall efficacy of the PROTACs. The PEG9 chain provides an optimal balance between flexibility and rigidity, making it suitable for various applications in targeted protein degradation .
特性
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77BrN2O13/c1-40(2,3)56-39(46)15-13-11-9-7-5-4-6-8-10-12-14-37(44)42-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-43-38(45)36-41/h4-36H2,1-3H3,(H,42,44)(H,43,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBBYVWLRQYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77BrN2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)


